molecular formula C20H18ClFO5 B14789164 [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B14789164
M. Wt: 392.8 g/mol
InChI Key: VLPZJFQKABILMS-HICUWGHXSA-N
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Description

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy, chloro, fluoro, and methyloxolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of functional groups, selective halogenation, and esterification. The process begins with the preparation of the oxolane ring, followed by the introduction of the benzoyloxy group through esterification. Chlorination and fluorination are then carried out under controlled conditions to ensure the selective addition of these halogens at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity. The unique combination of chloro and fluoro groups in this compound sets it apart from its analogs, potentially offering distinct advantages in certain applications.

Properties

Molecular Formula

C20H18ClFO5

Molecular Weight

392.8 g/mol

IUPAC Name

[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15?,16?,19?,20-/m1/s1

InChI Key

VLPZJFQKABILMS-HICUWGHXSA-N

Isomeric SMILES

C[C@]1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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